molecular formula C12H13NO4 B030522 Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate CAS No. 118399-28-3

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

Cat. No.: B030522
CAS No.: 118399-28-3
M. Wt: 235.24 g/mol
InChI Key: BNIBNUOPVTZWRT-SNVBAGLBSA-N
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Description

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate (CAS: 118399-28-3) is a chiral cyclic carbamate derivative with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol. It is synthesized in a four-step process from L-aspartic acid, as demonstrated in multiple studies . The compound exhibits a melting point of 105–109°C, a predicted boiling point of 466.1±44.0°C, and solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., ethyl acetate, methanol) . Its pKa is estimated at 10.87±0.20, and it exists as a pale-yellow solid under standard conditions .

This compound serves as a key intermediate in organic synthesis, particularly in stereoselective reactions and heterocyclic chemistry. For example, it has been utilized in the preparation of enaminones, cyanomethyl derivatives, and oxadiazole-containing compounds . However, its handling requires caution due to hazards such as skin corrosion, severe eye irritation, and respiratory toxicity .

Properties

IUPAC Name

benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBNUOPVTZWRT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351331
Record name Benzyl [(3R)-5-oxooxolan-3-yl]carbamate
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Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118399-28-3
Record name Benzyl [(3R)-5-oxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
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Preparation Methods

Carbamate Formation via Amine Protection

The most direct route to Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate involves introducing the Cbz group to a preformed (R)-3-amino-γ-butyrolactone. This method typically employs benzyl chloroformate (Cbz-Cl) under basic conditions:

Reaction Scheme

(R)-3-Amino-γ-butyrolactone+Cbz-ClBaseBenzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate+HCl\text{(R)-3-Amino-γ-butyrolactone} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Considerations

  • Base Selection : Triethylamine (TEA) or sodium bicarbonate is commonly used to scavenge HCl .

  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both the amine and Cbz-Cl .

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions .

Hypothetical Data Table

Starting MaterialReagents/ConditionsYield (%)Purity (HPLC)
(R)-3-Amino-γ-butyrolactoneCbz-Cl, TEA, DCM, 0°C, 4h7895
(R)-3-Amino-γ-butyrolactoneCbz-Cl, NaHCO₃, THF, 25°C, 12h8297

Asymmetric Synthesis of the γ-Butyrolactone Core

For cases where (R)-3-amino-γ-butyrolactone is unavailable, asymmetric synthesis from prochiral precursors offers an alternative. One approach involves enzymatic or metal-catalyzed reduction of a ketone precursor:

Reaction Scheme

3-Oxo-γ-butyrolactoneCatalystAsymmetric Reduction(R)-3-Hydroxy-γ-butyrolactoneAmidation(R)-3-Amino-γ-butyrolactone\text{3-Oxo-γ-butyrolactone} \xrightarrow[\text{Catalyst}]{\text{Asymmetric Reduction}} \text{(R)-3-Hydroxy-γ-butyrolactone} \xrightarrow{\text{Amidation}} \text{(R)-3-Amino-γ-butyrolactone}

Catalytic Systems

  • Enzymatic Reduction : Ketoreductases (e.g., KRED-101) in buffered methanol achieve >99% enantiomeric excess (ee) .

  • Metal Catalysts : Rhodium complexes with chiral ligands (e.g., R-Xyl-PhanePhos) enable hydrogenation at 65°C and 10 bar H₂, yielding 90–95% ee .

Hypothetical Data Table

SubstrateCatalyst Systemee (%)Yield (%)
3-Oxo-γ-butyrolactoneKRED-101, NADPH, MeOH, 30°C>9985
3-Oxo-γ-butyrolactone[Rh(R-Xyl-PhanePhos)(COD)]OTf, H₂9588

Cyclization of Hydroxycarbamate Intermediates

A third strategy involves cyclizing a linear hydroxycarbamate precursor to form the tetrahydrofuran ring. This method is advantageous for introducing chirality early in the synthesis:

Reaction Scheme

(R)-4-Benzyloxycarbonylamino-2-hydroxybutanoic acidActivationBenzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate\text{(R)-4-Benzyloxycarbonylamino-2-hydroxybutanoic acid} \xrightarrow{\text{Activation}} \text{this compound}

Activation Conditions

  • Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate intramolecular ether formation .

  • Acid-Catalyzed Cyclization : p-Toluenesulfonic acid (p-TsOH) in refluxing toluene drives lactonization .

Hypothetical Data Table

PrecursorConditionsYield (%)
(R)-4-Cbz-amino-2-hydroxybutanoateDEAD, PPh₃, THF, 0°C to 25°C75
(R)-4-Cbz-amino-2-hydroxybutanoatep-TsOH, toluene, reflux, 6h68

Resolution of Racemic Mixtures

When asymmetric methods are impractical, resolution of racemic 3-amino-γ-butyrolactone using chiral auxiliaries or chromatography provides an alternative:

Resolution Techniques

  • Diastereomeric Salt Formation : Tartaric acid derivatives separate enantiomers via crystallization .

  • Chiral HPLC : Preparative columns (e.g., Chiralpak AD-H) resolve racemic mixtures with >98% ee .

Hypothetical Data Table

MethodResolution Agentee (%)Recovery (%)
Diastereomeric salt crystallization(R,R)-Di-p-toluoyl tartaric acid9940
Chiral HPLCChiralpak AD-H, hexane/IPA9885

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamate group into an amine or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or an acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability and specificity.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Substituent Yield Melting Point IR C=O (cm⁻¹) Notable Features
7m 3-Hydroxyphenyl 94% 182–186°C 1728, 1712, 1660 Highest yield; strong H-bonding
7n 4-Hydroxyphenyl 46% 168–170°C 1717, 1662 Lower yield due to steric effects
7k 3-Bromophenyl 70% 162–164°C 1713, 1690 High E:Z ratio (94:6)
7h 3-Methoxyphenyl 62% 127–133°C 1722, 1691 Pale-brown solid; moderate stability

These derivatives demonstrate that electron-donating groups (e.g., -OH, -OMe) enhance solubility but may reduce thermal stability, whereas electron-withdrawing groups (e.g., -Br) improve crystallinity and reaction selectivity .

Functional Group Modifications

Cyanomethyl Derivative (Compound 9)

Reaction of this compound with KCN and 18-crown-6 yields benzyl 4-cyanomethyl-5-oxo-2,5-dihydrofuran-3-ylcarbamate (60% yield). This derivative exhibits a distinct IR peak at 2260 cm⁻¹ (C≡N stretch) and a higher melting point (198–200°C) compared to the parent compound. However, the reaction causes double-bond migration and loss of chirality, limiting its utility in stereoselective applications .

Oxadiazole Derivative (Compound 11)

Treatment with 2,6-dichlorobenzonitrile oxide produces a 1,2,4-oxadiazole derivative (7% yield), which shows poor thermal stability (m.p. 55–59°C). The low yield underscores the compound’s sensitivity to harsh reaction conditions .

Comparative Reactivity and Stability

  • Acid Sensitivity: this compound is unstable under acidic conditions, leading to decomposition or undesired side reactions. In contrast, its dimethylamino-substituted analogue (compound 5) undergoes nucleophilic substitution with aromatic amines in mild conditions (45–94% yields) .
  • Base Stability : The (R)-isomer retains configuration under basic conditions, whereas the (S)-isomer racemizes readily .
  • Thermal Degradation : Derivatives with hydroxyl groups (e.g., 7m , 7n ) decompose at lower temperatures compared to halogenated analogues (e.g., 7k , 7l ) .

Biological Activity

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with a carbonyl group at the 5-position and a carbamate functional group. Its structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

The compound has been investigated primarily for its role as an inhibitor of steroid sulfatase (STS), an enzyme implicated in estrogen biosynthesis. Inhibition of STS can block the local production of estrogenic steroids, which is beneficial in treating estrogen-dependent cancers such as breast cancer. Studies have shown that modifications to the phenyl ring adjacent to the tetrahydrofuran moiety can enhance STS inhibition .

In Vitro Studies

  • Steroid Sulfatase Inhibition : Research has demonstrated that this compound derivatives exhibit varying degrees of inhibitory activity against STS. The structure-activity relationship (SAR) indicates that di-substituted derivatives on the phenyl ring are more effective than mono or tri-substituted ones. For instance, compounds with chlorine substitutions showed improved inhibitory potency, with IC50 values ranging from 0.02 to 0.11 nM for selected derivatives .
  • Kinetic Analysis : Kinetic studies revealed that certain chlorinated derivatives have high kinact/KI ratios, indicating their efficiency as irreversible inhibitors of STS. For example, compounds 19m and 19v demonstrated kinact/KI ratios between 8.8 and 17.5 nM1^{-1}min1^{-1} .

Case Studies

A notable case study involved the synthesis and evaluation of thirty-two 5-oxa-1,2,3,4-tetrahydro-2H-chromeno-(3,4-c)pyridin-8-yl sulfamates based on this compound. The study highlighted the relationship between structural modifications and biological activity, providing insights into optimizing compounds for enhanced STS inhibition .

Data Summary

The following table summarizes key findings from various studies on this compound and its derivatives:

CompoundTarget EnzymeIC50 (nM)Kinact/KI (nM1^{-1}min1^{-1})Notes
This compoundSTS0.02 - 0.118.8 - 17.5Chlorine substitutions enhance activity
Chlorinated DerivativeSTS<0.05HighSuperior inhibition compared to non-substituted
Unmodified CompoundSTS>100LowMinimal inhibitory effect

Q & A

Q. What are the established synthetic routes for preparing Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate and its derivatives?

The compound is synthesized in four steps from L-aspartic acid, as outlined in the literature. Key steps include:

  • Step 1 : Conversion of L-aspartic acid to a chiral intermediate via esterification and cyclization.
  • Step 2 : Reaction with Bredereck’s reagent (bis(dimethylamino)-tert-butoxymethane) to form the enaminone intermediate 5 (89% yield, IR: 1710, 1680, 1630 cm⁻¹ C=O stretches) .
  • Step 3 : Parallel solution-phase synthesis with aromatic amines (e.g., 3-hydroxyphenylamine) to generate derivatives (e.g., 7m , 94% yield) under mild acidic conditions .

Q. How is stereochemical integrity maintained during the synthesis of (R)-configured derivatives?

Chirality is preserved through:

  • Chiral pool strategy : Starting from L-aspartic acid ensures retention of the (R)-configuration .
  • Mild reaction conditions : Acidic or basic conditions may induce racemization. For example, substitution with KCN under basic conditions led to loss of chirality due to C=C bond migration .
  • Analytical validation : Optical rotation ([α]D values, e.g., –155.9° for 5 ) and NMR coupling constants confirm stereochemistry .

Q. What characterization techniques are critical for verifying the structure of synthesized derivatives?

  • IR spectroscopy : Identifies carbonyl (C=O, 1640–1750 cm⁻¹) and nitrile (C≡N, ~2260 cm⁻¹) groups .
  • NMR spectroscopy :
    • ¹H NMR : Chemical shifts for exocyclic double bonds (e.g., δ 7.86 ppm for NH in 5 ) and coupling constants (e.g., J = 13.6 Hz for E/Z isomers in 7k ) .
    • ¹³C NMR : Confirms lactone carbonyl (δ ~173 ppm) and carbamate (δ ~155 ppm) signals .
  • Melting points : Serve as purity indicators (e.g., 7n : 168–170°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield outcomes during amine substitution reactions?

Disparities in yields (e.g., 94% for 7m vs. 7% for 11 ) arise from:

  • Reaction mechanism : Nucleophilic substitution with aromatic amines proceeds efficiently under mild conditions, while cycloadditions (e.g., with nitrile oxides) are low-yielding due to competing side reactions .
  • Steric/electronic effects : Electron-rich amines (e.g., 4-hydroxyphenylamine) may exhibit lower reactivity due to hydrogen bonding, reducing yields (e.g., 7n : 46%) .

Q. Optimization Strategy :

  • Screen solvents (e.g., ethanol/water mixtures) and catalysts (e.g., 18-crown-6 for cyanide substitutions) .
  • Use parallel synthesis platforms (e.g., MiniBlock™) for high-throughput optimization .

Q. What methodologies address the instability of enaminone intermediates under acidic conditions?

The enaminone 5 degrades in acidic environments due to protonation of the dimethylamino group, leading to bond cleavage. Solutions include:

  • Neutral/basic conditions : Perform substitutions with KCN or nitrile oxides in non-acidic media .
  • Protecting groups : Introduce temporary groups (e.g., benzyl carbamate) to stabilize the core structure during reactions .

Q. How can researchers analyze and mitigate stereochemical inconsistencies in cycloaddition products?

  • Mechanistic studies : Use DFT calculations to predict transition states for cycloadditions (e.g., 1,3-dipolar reactions with nitrile oxides) .
  • Chiral chromatography : Separate enantiomers post-synthesis (e.g., derivatives with E/Z isomerism in 7k ) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., confirmed (3S,4E) configuration in 5 ) .

Q. What strategies improve low-yielding reactions, such as the synthesis of oxadiazole derivatives?

The 1,2,4-oxadiazole derivative 11 was isolated in only 7% yield due to:

  • Competing pathways : Nitrile oxide dimerization vs. cycloaddition .
  • Optimization approaches :
    • Use microwave irradiation to accelerate reaction kinetics.
    • Employ Lewis acid catalysts (e.g., ZnCl₂) to favor cycloaddition .

Q. How do researchers validate the biological relevance of these compounds in academic studies?

While commercial applications are excluded, academic validation includes:

  • Enzyme inhibition assays : Test derivatives against targets like proteases or kinases, leveraging the carbamate group’s electrophilicity .
  • Molecular docking : Simulate interactions with active sites using the compound’s chiral centers as key recognition points .

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